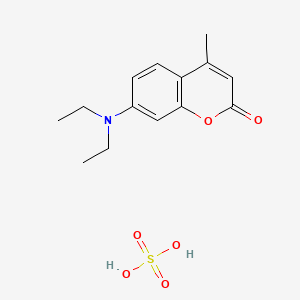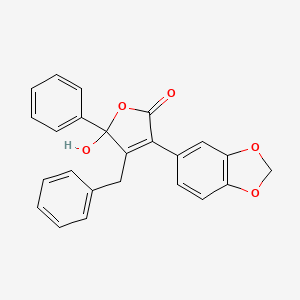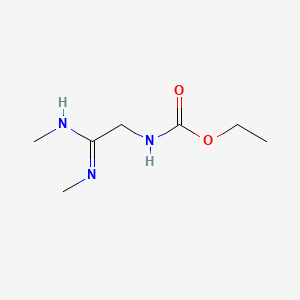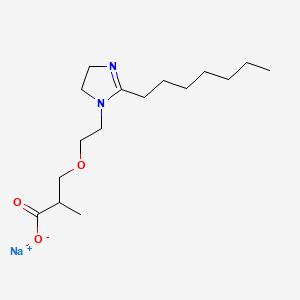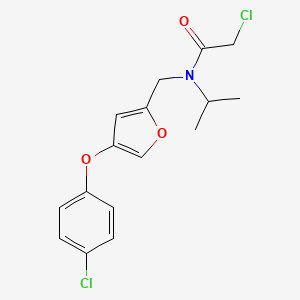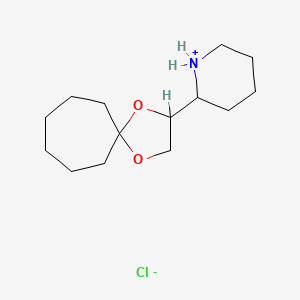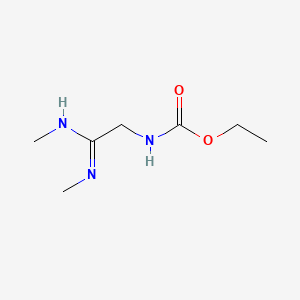
Carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv, ethyl ester is a chemical compound with a complex structure It is a derivative of carbamic acid, which is known for its role in various chemical reactions and applications
Preparation Methods
The synthesis of carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester involves several steps. One common method is the reaction of carbamic acid derivatives with ethyl alcohol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods often involve large-scale reactions using specialized equipment to maintain the necessary conditions for the synthesis .
Chemical Reactions Analysis
Carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction reactions .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has potential applications in the study of enzyme interactions and metabolic pathways. In medicine, it may be explored for its potential therapeutic effects. Industrial applications include its use in the production of other chemical compounds and materials .
Mechanism of Action
The mechanism of action of carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to different effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester can be compared with other similar compounds, such as methyl carbamate and ethyl carbamate. These compounds share some structural similarities but also have distinct differences that affect their properties and applications. For example, methyl carbamate is known for its use in pesticides, while ethyl carbamate has applications in the food industry .
Properties
CAS No. |
67550-70-3 |
|---|---|
Molecular Formula |
C7H15N3O2 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
ethyl N-[2-(methylamino)-2-methyliminoethyl]carbamate |
InChI |
InChI=1S/C7H15N3O2/c1-4-12-7(11)10-5-6(8-2)9-3/h4-5H2,1-3H3,(H,8,9)(H,10,11) |
InChI Key |
ZYYMSGZAJCHIJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCC(=NC)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


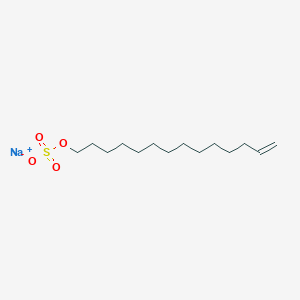
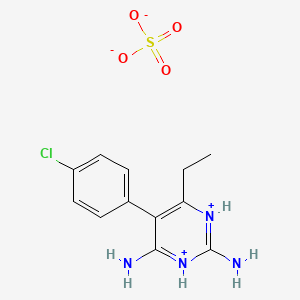
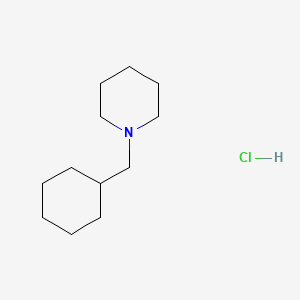
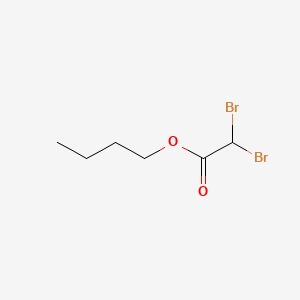
![calcium;strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13770141.png)
